

# An In-depth Technical Guide to Tamarixin: Chemical Structure, Properties, and Biological Activities

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## Compound of Interest

Compound Name: *Tamarixin*

Cat. No.: *B15562804*

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## Introduction

**Tamarixin**, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Tamarixin**. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in natural product chemistry, pharmacology, and drug discovery.

## Chemical Structure and Identification

**Tamarixin** is classified as a flavonoid glycoside. Its chemical structure consists of a flavonoid aglycone, specifically isorhamnetin (a methylated derivative of quercetin), linked to a glucose molecule.

Table 1: Chemical Identification of **Tamarixin**

Identifier	Value
CAS Number	27542-39-8[1]
Molecular Formula	C <sub>22</sub> H <sub>22</sub> O <sub>12</sub> [1]
Molecular Weight	478.4 g/mol [1]
IUPAC Name	5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1]
Canonical SMILES	<chem>COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O</chem> [1]
InChI Key	JXASPPWQHFWPL-LFXZADKFSA-N[1]

## Physicochemical Properties

Detailed experimental data on the physicochemical properties of pure **Tamarixin** are not extensively reported in publicly available literature. However, based on its chemical structure as a flavonoid glycoside, certain properties can be inferred. It is expected to be a crystalline solid at room temperature with some degree of solubility in polar organic solvents. Further experimental determination of properties such as melting point, boiling point, and solubility in various solvents is crucial for its development as a therapeutic agent.

## Spectroscopic Data

Spectroscopic analysis is essential for the unequivocal identification and structural elucidation of natural products. While a comprehensive set of spectra for **Tamarixin** is not readily available in all databases, the following provides an overview of expected and reported spectroscopic features.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR: A known <sup>13</sup>C NMR spectrum for **Tamarixin** is available and serves as a key tool for its identification. The chemical shifts in the spectrum correspond to the carbon atoms in both the isorhamnetin and glucose moieties.

$^1\text{H}$  NMR: While a specific  $^1\text{H}$  NMR spectrum for **Tamarixin** was not found in the performed search, the expected spectrum would show signals corresponding to the aromatic protons of the flavonoid rings, the methoxy group protons, and the protons of the glucose unit.

## Infrared (IR) Spectroscopy

An experimental IR spectrum for **Tamarixin** is not widely published. However, the spectrum is expected to show characteristic absorption bands for the hydroxyl ( $-\text{OH}$ ), carbonyl ( $\text{C}=\text{O}$ ), and aromatic ( $\text{C}=\text{C}$ ) functional groups present in its structure.

## Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound. While detailed experimental MS data for **Tamarixin** is limited, analysis of related flavonoids suggests that electrospray ionization (ESI) would be a suitable method. The fragmentation pattern would likely involve the cleavage of the glycosidic bond, yielding ions corresponding to the isorhamnetin aglycone and the glucose moiety.

## Biological Activities and Signaling Pathways

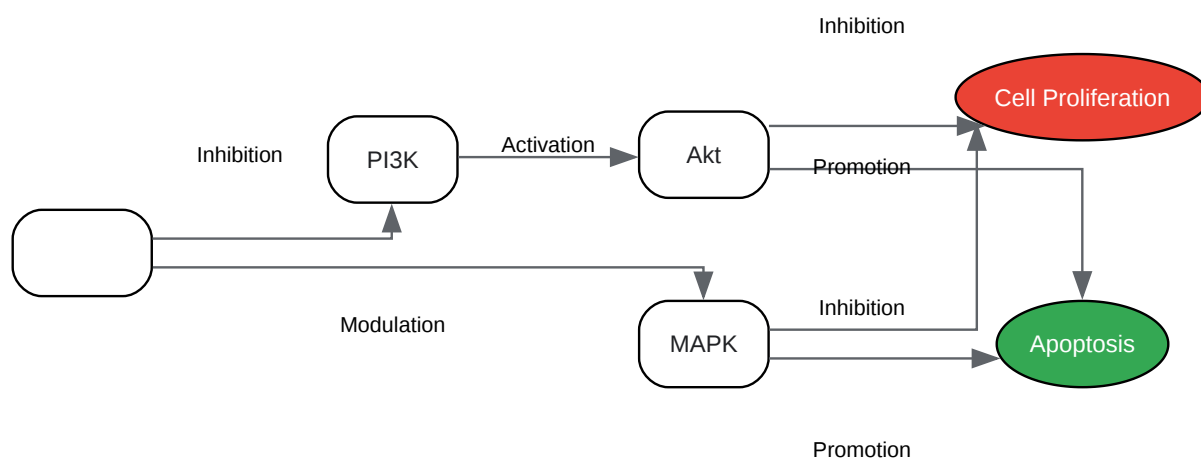
**Tamarixin** has been reported to exhibit a range of biological activities, primarily based on studies of extracts from plants of the *Tamarix* genus. It is important to note that much of the mechanistic insight is derived from studies on the closely related compound, Tamarixetin, and extracts of *Tamarix* species.

Table 2: Summary of Reported Biological Activities of **Tamarixin** and Related Compounds

Biological Activity	Description	Potential Signaling Pathways Implicated (primarily from related compounds)
Antioxidant	Possesses the ability to scavenge free radicals and reduce oxidative stress. This is a common property of flavonoids, attributed to their phenolic hydroxyl groups.	Enhancement of enzymatic antioxidant systems (SOD, POD, CAT) and non-enzymatic pathways involving flavonoid biosynthesis.
Anticancer	Extracts containing Tamarixin have demonstrated cytotoxic effects against various cancer cell lines.	PI3K-Akt and MAPK signaling pathways (as observed with Tamarixetin in breast cancer). Erk1/2 and p38 MAPK pathways leading to G2/M cell cycle arrest (as seen with Tamarix gallica extracts in colon cancer).
Antimicrobial	Shows inhibitory activity against certain pathogenic microorganisms.	The precise mechanisms are not well-elucidated but are likely related to the disruption of microbial cell membranes or inhibition of essential enzymes.
Hepatoprotective	May offer protection to the liver from damage induced by toxins.	Mechanisms are still under investigation but may be linked to its antioxidant and anti-inflammatory properties.

## Signaling Pathway Diagram: Putative Anticancer Mechanism

The following diagram illustrates a potential signaling pathway involved in the anticancer effects of **Tamarixin**, based on findings for the related compound Tamarixetin.



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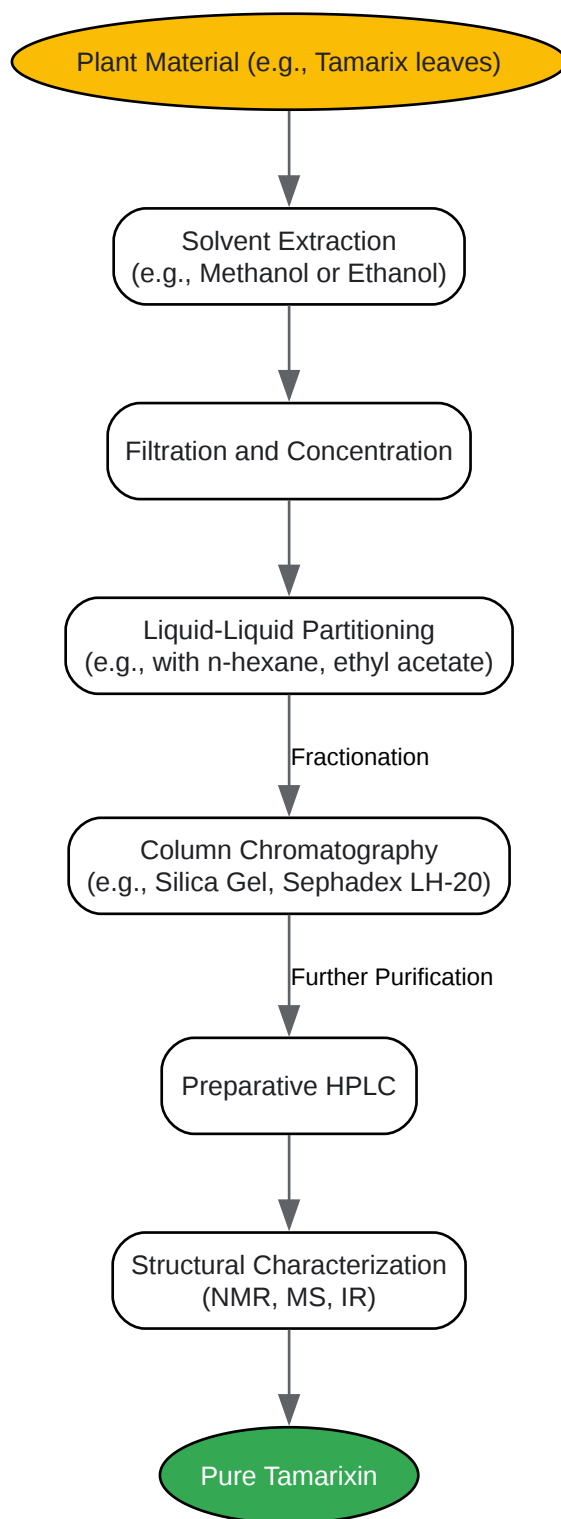
Caption: Putative anticancer signaling pathway of **Tamarixin**.

## Experimental Protocols

Detailed, standardized experimental protocols for the isolation, synthesis, and biological evaluation of pure **Tamarixin** are not readily available in the public domain. The following represents a generalized workflow based on common phytochemical and pharmacological practices.

### Isolation of Tamarixin from Plant Material

A general procedure for the extraction and isolation of flavonoids from plant sources, such as the leaves or flowers of *Tamarix* species, is outlined below.

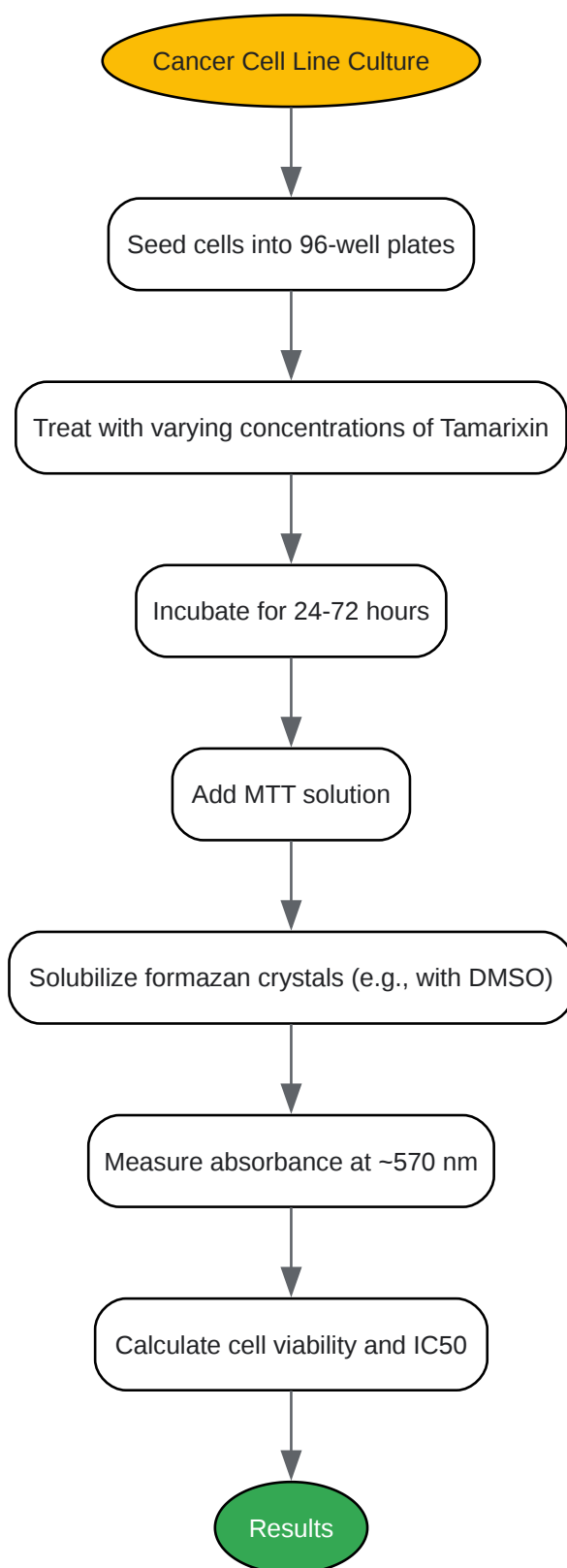


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Caption: General workflow for the isolation of **Tamarixin**.

## In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.



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Caption: Workflow for the in vitro MTT cytotoxicity assay.



## Conclusion

**Tamarixin** is a promising flavonoid with demonstrated antioxidant, anticancer, and antimicrobial potential. While its basic chemical structure is well-defined, there is a clear need for further research to establish a complete physicochemical and spectroscopic profile. Elucidating the specific signaling pathways through which **Tamarixin** exerts its biological effects will be critical for its future development as a therapeutic agent. The experimental workflows provided in this guide offer a foundation for researchers to build upon in their investigation of this intriguing natural product.

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## References

- 1. dev.spectrabase.com [dev.spectrabase.com]
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